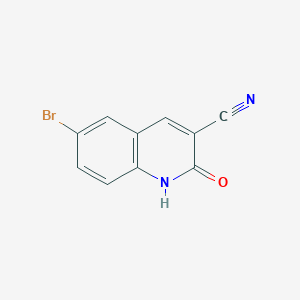
6-溴-2-氧代-1,2-二氢-3-喹啉甲腈
描述
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is a small molecule with the molecular formula C10H5BrN2O and an average mass of 249.064 Da . It has gained significant attention in recent years due to its potential applications.
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile consists of a quinoline ring which is a heterocyclic aromatic organic compound. It has a bromine atom attached at the 6th position and a carbonitrile group attached at the 3rd position .
Physical And Chemical Properties Analysis
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile has a molecular weight of 249.06 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the resources I have.
科学研究应用
Corrosion Inhibition
The compound has been synthesized and used as a corrosion inhibitor . The corrosion inhibition of this compound in hydrochloric acid for mild steel was evaluated by potentiodynamic polarization measurements, electrochemical impedance spectroscopy, weight loss measurements, and DFT . The results indicate that the compound is a mixed type inhibitor, and the adsorption of the compound on mild steel surface obeys Langmuir isotherm .
Synthesis of Heterocycles
This class of compounds has been used in the synthesis of related four-membered to seven-membered heterocycles , most of them showing unique biological activities . This focused review article discusses the recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles .
Anticancer Activity
Quinolone derivatives, which include this compound, have been found to exhibit anticancer activity. They have a simple structure and mild adverse effects.
Anticonvulsant Activity
Quinolone derivatives also exhibit anticonvulsant activity. They are used in the treatment of seizures.
Antimicrobial Activity
Quinolone derivatives have been found to have antimicrobial activity. They are used in the treatment of various bacterial infections.
Anticholinesterase Activity
Quinolone derivatives have been found to exhibit anticholinesterase activity. They are used in the treatment of diseases like Alzheimer’s.
Antituberculosis Activity
Quinolone derivatives have been found to exhibit antituberculosis activity. They are used in the treatment of tuberculosis.
Antidiabetic Activity
Quinolone derivatives have been found to exhibit antidiabetic activity. They are used in the treatment of diabetes.
安全和危害
作用机制
Target of Action
This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules to exert its effects.
Result of Action
One study suggests that a similar compound, 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, shows a greater analgesic effect than tramadol , indicating potential analgesic properties.
属性
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGLDUUIMYLBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557558 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile | |
CAS RN |
99465-03-9 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

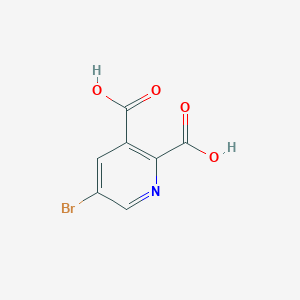

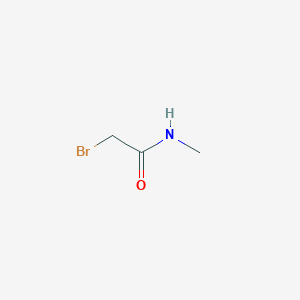
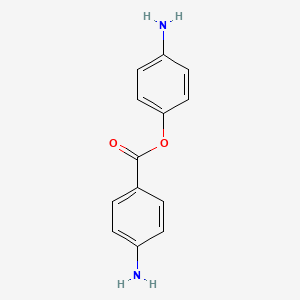
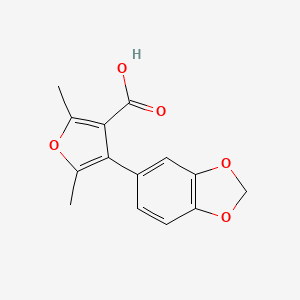

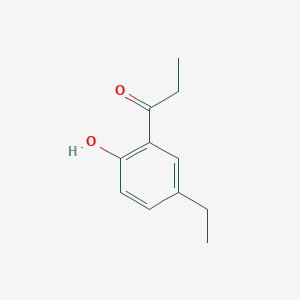

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)



![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)
